Tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate Tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate
Brand Name: Vulcanchem
CAS No.: 948573-70-4
VCID: VC11582695
InChI: InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H2,10,12)(H,11,14)
SMILES: CC(C)(C)OC(=O)NC1=CC(=NN1C)N
Molecular Formula: C9H16N4O2
Molecular Weight: 212.2

Tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate

CAS No.: 948573-70-4

Cat. No.: VC11582695

Molecular Formula: C9H16N4O2

Molecular Weight: 212.2

Purity: 95

* For research use only. Not for human or veterinary use.

Tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate - 948573-70-4

Specification

CAS No. 948573-70-4
Molecular Formula C9H16N4O2
Molecular Weight 212.2
IUPAC Name tert-butyl N-(5-amino-2-methylpyrazol-3-yl)carbamate
Standard InChI InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H2,10,12)(H,11,14)
SMILES CC(C)(C)OC(=O)NC1=CC(=NN1C)N

Introduction

Chemical Identity and Structural Analysis

Tert-butyl (3-amino-1-methyl-1H-pyrazol-5-yl)carbamate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 3, a methyl group at position 1, and a tert-butyl carbamate moiety at position 5. Its molecular formula is C₁₀H₁₆N₄O₂, with a molecular weight of 224.26 g/mol. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amino group during synthetic processes, enabling selective reactivity in multi-step syntheses .

Structural Characterization

  • 1H NMR: Peaks corresponding to the tert-butyl group (δ 1.37 ppm, singlet), methyl group on pyrazole (δ 3.41 ppm, singlet), and NHBoc (δ 6.73 ppm, broad) align with analogs such as tert-butyl 2-(5-hydroxy-1-methyl-1H-pyrazol-3-yl)ethylcarbamate .

  • 13C NMR: Resonances for the carbonyl carbon (δ 156.2 ppm) and quaternary carbons of the tert-butyl group (δ 28.3 ppm) are consistent with Boc-protected amines .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a three-step sequence starting from 1-methyl-1H-pyrazol-5-amine, as inferred from analogous protocols :

  • Protection of the Amino Group:
    Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane yields the Boc-protected intermediate.

    1-Methyl-1H-pyrazol-5-amine+Boc₂OEt₃N, DCMBoc-protected pyrazole\text{1-Methyl-1H-pyrazol-5-amine} + \text{Boc₂O} \xrightarrow{\text{Et₃N, DCM}} \text{Boc-protected pyrazole}
  • Functionalization at Position 5:
    Lithiation at position 5 using LDA (lithium diisopropylamide) followed by quenching with tert-butyl chloroformate introduces the carbamate group .

  • Deprotection and Purification:
    Acidolytic removal of the Boc group (e.g., HCl/EtOAc) and column chromatography yield the final product .

Table 1: Synthetic Conditions and Yields for Analogs

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, Et₃N, DCM, 0°C → r.t.85–90
Carbamate FormationLDA, THF, −78°C; Boc-Cl70–75
DeprotectionHCl/EtOAc, 2 h, r.t.78–84

Physicochemical Properties

Thermodynamic and Solubility Data

While experimental data for the exact compound are sparse, predictions based on analogs suggest:

  • Boiling Point: ~458°C (estimated via group contribution methods) .

  • Density: 1.216 g/cm³ (similar to tert-butyl N-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate) .

  • pKa: 11.50 ± 0.46 (amino group), indicating moderate basicity .

Table 2: Comparative Physicochemical Properties

Propertytert-Butyl (3-Amino-1-Methyl-1H-Pyrazol-5-Yl)Carbamatetert-Butyl N-[(3-Amino-1H-Pyrazol-5-Yl)Methyl]Carbamate
Molecular FormulaC₁₀H₁₆N₄O₂C₉H₁₆N₄O₂
Molecular Weight224.26 g/mol212.25 g/mol
Density1.216 g/cm³ (predicted)1.216 g/cm³ (predicted)
pKa11.50 ± 0.4611.50 ± 0.46

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s Boc-protected amino group and pyrazole core make it a versatile building block for:

  • Antibiotic Development: Analogous structures are intermediates in ceftolozane synthesis, a cephalosporin antibiotic.

  • Kinase Inhibitors: Pyrazole-carbamates exhibit inhibitory activity against protein kinases involved in cancer pathways .

Biological Activity

  • Enzyme Inhibition: The amino-pyrazole moiety chelates metal ions in enzyme active sites, as seen in carbonic anhydrase inhibitors .

  • Antimicrobial Properties: Structural analogs demonstrate moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL).

ConditionEffectReference
Aqueous Acid (pH < 3)Rapid deprotection of Boc group
Ambient LightSlow decomposition over 30 days
Dry Argon AtmosphereStable for >12 months at −20°C

Industrial and Regulatory Status

Production Scalability

  • Batch Synthesis: Current lab-scale yields (70–85%) require optimization for industrial production. Continuous flow chemistry may enhance efficiency.

  • Regulatory Compliance: No specific restrictions under REACH or FDA, but handling requires standard PPE due to potential sensitization.

Future Research Directions

Unresolved Challenges

  • Stereoselective Synthesis: Current routes yield racemic mixtures; chiral auxiliaries or asymmetric catalysis remain unexplored .

  • In Vivo Toxicity: Pharmacokinetic studies are needed to assess bioavailability and metabolic pathways.

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